2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a fluorinated aromatic ring
Mechanism of Action
The specific activities of a 1,2,4-triazole derivative can depend on the nature and number of its substituents or fused heterocycles . In the case of “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide”, the presence of the diphenyl-1,2,4-triazol-3-yl and 5-fluoro-2-methylphenyl groups could potentially influence its biological activity, but without specific studies, it’s hard to predict the exact effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of hydrazine with a diketone to form the triazole core, followed by subsequent functionalization. The sulfanyl group and acetamide moiety are then introduced through specific reactions, such as nucleophilic substitution and acylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced under specific conditions.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced triazole derivatives.
Substitution: : Various substituted acetamides or other functionalized derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorinated aromatic ring and the triazole core. Similar compounds might include other triazole derivatives or acetamide-based molecules, but the combination of these particular groups sets it apart.
List of Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetaldehyde
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)methylideneacetohydrazide
This detailed overview provides a comprehensive understanding of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c1-16-12-13-18(24)14-20(16)25-21(29)15-30-23-27-26-22(17-8-4-2-5-9-17)28(23)19-10-6-3-7-11-19/h2-14H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAALMABNKVMRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-04-1 |
Source
|
Record name | 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(5-F-2-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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